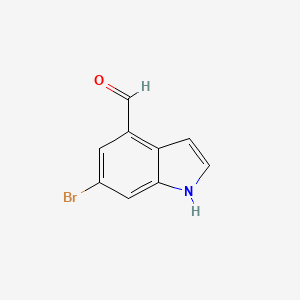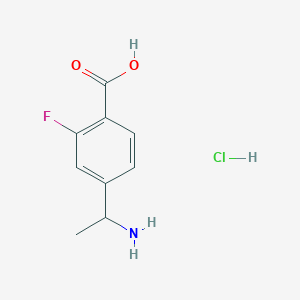
4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoic acid core substituted with an aminoethyl group and a fluorine atom, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the fluorination of a benzoic acid derivative, followed by the introduction of the aminoethyl group through reductive amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary amines. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Applications De Recherche Scientifique
4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with proteins or enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Aminoethyl)-2-methoxybenzoic acid hydrochloride
- 4-(1-Aminoethyl)-2-chlorobenzoic acid hydrochloride
- 4-(1-Aminoethyl)-2-bromobenzoic acid hydrochloride
Uniqueness
4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, binding affinity, and metabolic resistance compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C9H11ClFNO2 |
|---|---|
Poids moléculaire |
219.64 g/mol |
Nom IUPAC |
4-(1-aminoethyl)-2-fluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-5(11)6-2-3-7(9(12)13)8(10)4-6;/h2-5H,11H2,1H3,(H,12,13);1H |
Clé InChI |
XONSGAXDQPRIKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)C(=O)O)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


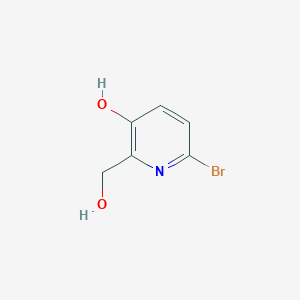
![7-Bromo-6-methoxybenzo[d]thiazole](/img/structure/B13661855.png)
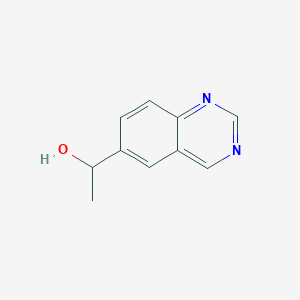
![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)
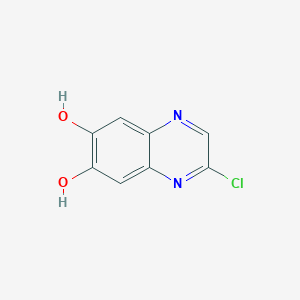
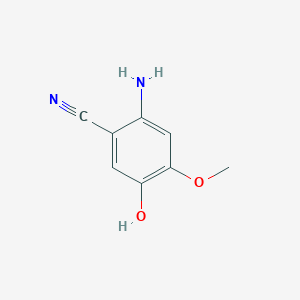
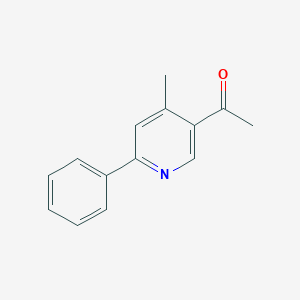
![Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13661881.png)
![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/structure/B13661887.png)
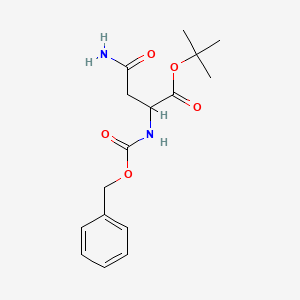
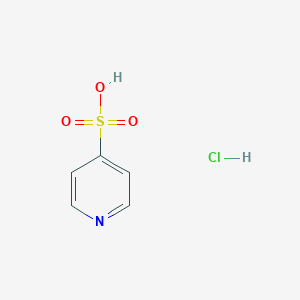
![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
